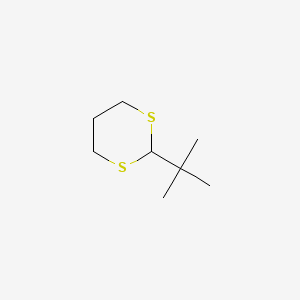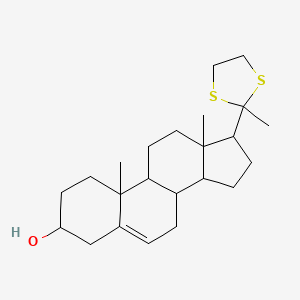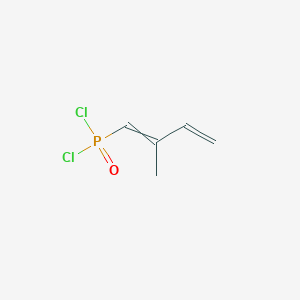
Propan-2-yl 2-bromoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-bromoheptanoate is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is an ester formed from the reaction of 2-bromoheptanoic acid and propan-2-ol. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-bromoheptanoate can be synthesized through the esterification reaction between 2-bromoheptanoic acid and propan-2-ol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-bromoheptanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxyheptanoate, 2-alkoxyheptanoate, or 2-aminoheptanoate.
Reduction: The major product is 2-bromoheptanol.
Hydrolysis: The products are 2-bromoheptanoic acid and propan-2-ol.
Applications De Recherche Scientifique
Propan-2-yl 2-bromoheptanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-bromoheptanoate involves its reactivity as an ester and a bromoalkane. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl 2-chloroheptanoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
Propan-2-yl 2-iodoheptanoate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the bromo compound.
Propan-2-yl 2-fluoroheptanoate: The presence of a fluorine atom significantly alters its chemical properties and reactivity.
Uniqueness
Propan-2-yl 2-bromoheptanoate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
5445-28-3 |
|---|---|
Formule moléculaire |
C10H19BrO2 |
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
propan-2-yl 2-bromoheptanoate |
InChI |
InChI=1S/C10H19BrO2/c1-4-5-6-7-9(11)10(12)13-8(2)3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
AEHIJYHFKVIIAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)OC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)

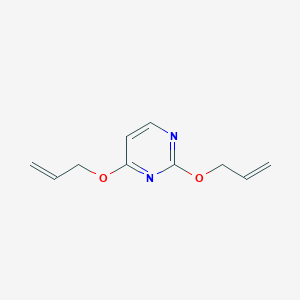
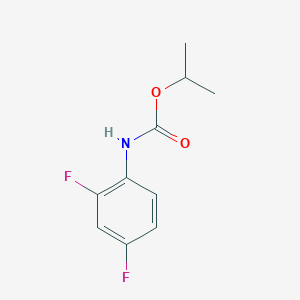
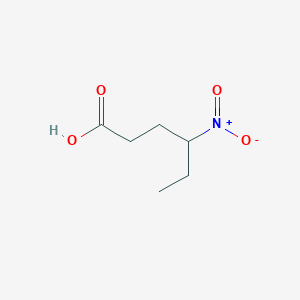
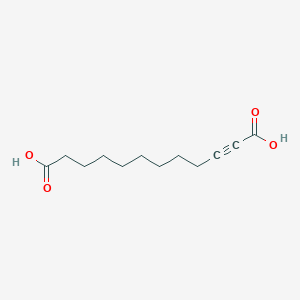

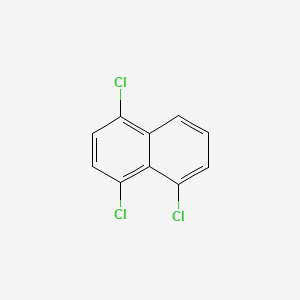
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
